

An In-depth Technical Guide to 4-Bromo-2-phenylthiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-phenylthiazole**

Cat. No.: **B174040**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2-phenylthiazole**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of in-depth experimental data specifically for **4-Bromo-2-phenylthiazole**, this document also includes relevant information on closely related isomers and derivatives to provide a broader context for its potential applications and characteristics.

Core Identification

The fundamental identifiers for **4-Bromo-2-phenylthiazole** are summarized below.

Identifier	Value	Source
CAS Number	141305-40-0	[1] [2] [3]
IUPAC Name	4-bromo-2-phenyl-1,3-thiazole	[2] [3]
Molecular Formula	C ₉ H ₆ BrNS	[2] [3]
Molecular Weight	240.12 g/mol	[3]
Canonical SMILES	C1=CC=C(C=C1)C2=NC(=CS2)Br	[2]
InChIKey	XGBWZNGTYRKKE-UHFFFAOYSA-N	[2] [3]

Physicochemical and Hazard Data

A summary of computed physicochemical properties and hazard classifications for **4-Bromo-2-phenylthiazole** is provided below.

Property	Value	Source
XLogP3-AA	3.6	[3]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]
Topological Polar Surface Area	41.1 Å ²	[3]

Hazard Statements:[\[3\]](#)

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

Synthesis Protocols

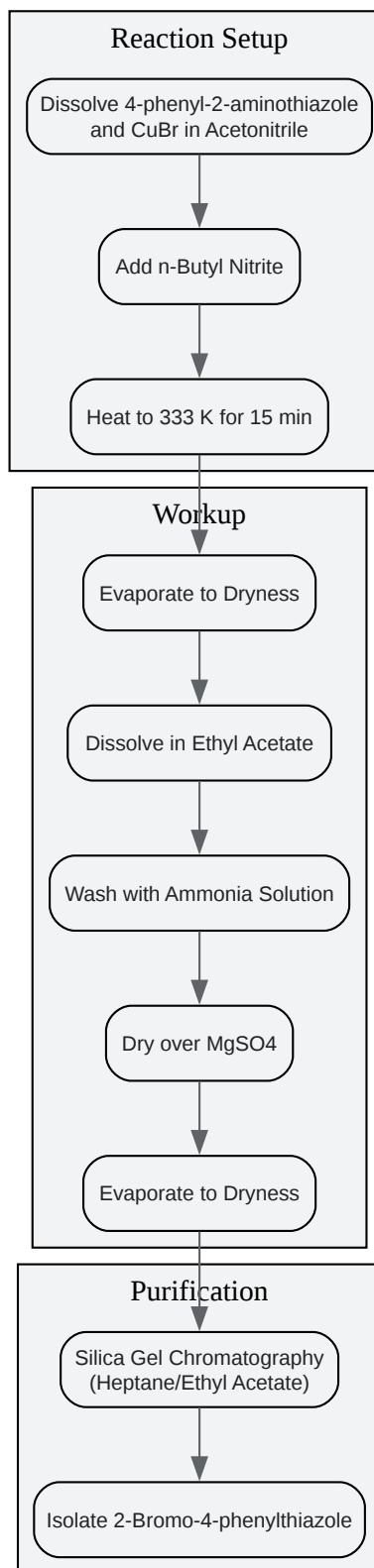
While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2-phenylthiazole** was not found in the reviewed literature, a common synthetic strategy for related brominated phenylthiazoles involves the bromination of a phenylthiazole precursor. **4-Bromo-2-phenylthiazole** is noted as a reactive arylating agent used in Suzuki reactions to form biaryl compounds, as well as in the synthesis of other heterocycles.[\[1\]](#) General methods for thiazole synthesis, such as the Hantzsch reaction, are also widely employed for related derivatives.[\[4\]](#)

For illustrative purposes, a detailed experimental protocol for the synthesis of the closely related isomer, 2-Bromo-4-phenylthiazole, is provided below. This procedure highlights a

common synthetic route for this class of compounds.

Experimental Protocol: Synthesis of 2-Bromo-4-phenylthiazole[5][6]

Materials:


- 4-phenyl-2-aminothiazole (8.1 g, 46.9 mmol)
- Copper(I) bromide (CuBr) (10.7 g, 74.6 mmol)
- n-Butyl nitrite (8.7 ml, 7.69 g, 74.6 mmol)
- Acetonitrile
- Ethyl acetate
- 0.1 M Ammonia solution
- Magnesium sulfate ($MgSO_4$)
- Silica gel for chromatography
- Heptane

Procedure:

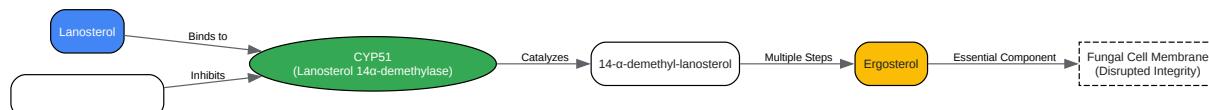
- Dissolve 4-phenyl-2-aminothiazole and CuBr in acetonitrile at room temperature.
- Add n-Butyl nitrite with stirring.
- Heat the solution to 333 K. The reaction should be complete after approximately 15 minutes.
- Evaporate the reaction mixture to dryness in vacuo.
- Dissolve the residue in ethyl acetate (50 ml).
- Wash the organic layer with 0.1 M ammonia solution (2 x 50 ml).

- Dry the organic layer over MgSO_4 .
- Evaporate the solvent to dryness in vacuo.
- Purify the residue by chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) mobile phase.

Below is a workflow diagram illustrating this synthetic process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-Bromo-4-phenylthiazole.


Biological Activity and Potential Applications

The 1,3-thiazole ring is a core structure in many biologically active compounds, including those with anticancer and antifungal properties.^[5] While specific biological data for **4-Bromo-2-phenylthiazole** is not readily available, research on the broader class of phenylthiazole derivatives points towards several areas of therapeutic interest.

Antifungal Activity

A significant area of research for 2-phenylthiazole derivatives is in the development of novel antifungal agents. Many of these compounds target the fungal enzyme lanosterol 14 α -demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

The general signaling pathway for CYP51 inhibition by azole-containing compounds, which can include phenylthiazole derivatives, is depicted below.

[Click to download full resolution via product page](#)

Caption: Potential mechanism of action via CYP51 inhibition.

Anticancer and Enzyme Inhibition Activity

Thiazole derivatives are also investigated for their potential as anticancer agents and enzyme inhibitors. While no specific IC₅₀ values for **4-Bromo-2-phenylthiazole** were found, the table below summarizes the activity of some related bromo-phenylthiazole compounds against various targets to provide a contextual understanding of their potential bioactivity. It is crucial to note that these are different molecules and their activity cannot be directly extrapolated to **4-Bromo-2-phenylthiazole**.

Compound	Target	Activity (IC ₅₀ or MIC)
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea	HS 578T breast cancer cell line	IC ₅₀ = 0.8 μ M[6][7]
2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole	A-549 human lung adenocarcinoma	IC ₅₀ = 62.5 μ g/mL

Conclusion

4-Bromo-2-phenylthiazole (CAS No. 141305-40-0) is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental protocols and specific biological activity data for this particular molecule are scarce in publicly available literature, the broader family of phenylthiazole derivatives has demonstrated significant potential as antifungal and anticancer agents. The information provided on related isomers and derivatives in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential and synthetic utility of this class of compounds. Further research is warranted to fully elucidate the specific properties and activities of **4-Bromo-2-phenylthiazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS: 141305-40-0 | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Bromo-2-phenylthiazole | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiazole synthesis [organic-chemistry.org]
- 5. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-phenylthiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174040#4-bromo-2-phenylthiazole-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com